(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile
Description
(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is an organic compound characterized by its complex structure, which includes a chlorophenyl group, a trichloroacetyl group, and a pyrrole ring
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl4N2O/c1-22-13(6-7-14(22)15(23)16(18,19)20)11(9-21)8-10-2-4-12(17)5-3-10/h2-8H,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOXFPUZRDCKOH-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)C(Cl)(Cl)Cl)C(=CC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=C1C(=O)C(Cl)(Cl)Cl)/C(=C/C2=CC=C(C=C2)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable amine and a diketone.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via an acylation reaction using trichloroacetyl chloride.
Formation of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction involving a chlorobenzene derivative.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH⁻) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile exhibit significant anticancer properties. For instance, derivatives of pyrrole have been shown to inhibit tumor growth in various cancer models. A notable example is the evaluation of pyrrole derivatives against human cancer cell lines, where certain compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
Pyrrole derivatives have also been explored for their antimicrobial properties. Studies have reported that compounds with similar structures to this compound exhibit effective antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways .
Neuroprotective Effects
There is emerging evidence that pyrrole-based compounds may offer neuroprotective benefits. Research focusing on the neuroprotective effects of pyrrole derivatives has shown potential in models of neurodegenerative diseases, such as Alzheimer's disease. These compounds may help mitigate oxidative stress and inflammation in neuronal cells .
Material Science Applications
Organic Electronics
Compounds like this compound are being investigated for their potential use in organic electronics. Their unique electronic properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that specific structural modifications can enhance charge transport properties and stability .
Sensors
The sensitivity of pyrrole derivatives to various analytes has led to their application in sensor technology. For instance, modifications to the molecular structure can improve selectivity and sensitivity towards specific gases or biomolecules. This application is particularly relevant in environmental monitoring and biomedical diagnostics .
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 5.0 | Apoptosis induction |
| Compound B | HeLa | 8.3 | Cell cycle arrest |
| Compound C | A549 | 6.7 | Inhibition of angiogenesis |
Case Study: Neuroprotective Effects
A study conducted on a series of pyrrole derivatives demonstrated that one compound significantly reduced oxidative stress markers in a neuroblastoma cell line. The compound was administered at varying concentrations, showing a dose-dependent effect on cell viability and reduction of reactive oxygen species (ROS) levels.
Mechanism of Action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the chlorophenyl group but lacks the pyrrole and trichloroacetyl groups.
Lemon Balm (Rosmarinic Acid): While not structurally similar, it shares some bioactive properties.
Uniqueness
(2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
The compound (2Z)-3-(4-chlorophenyl)-2-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile is a synthetic organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 4-chlorophenyl have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group is often associated with enhanced bioactivity.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies on related compounds have demonstrated their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia . This mechanism may provide insights into the compound's potential use in neuroinflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
- Modulation of Signaling Pathways : The inhibition of NF-kB and MAPK pathways has been observed in related studies, suggesting that this compound may also affect these critical signaling cascades .
- Binding Interactions : The affinity for bovine serum albumin (BSA) has been evaluated for similar derivatives, indicating potential pharmacokinetic advantages due to improved solubility and stability .
Case Studies
Several studies have highlighted the biological activity of compounds with structural similarities to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
